BenchChemオンラインストアへようこそ!

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

Medicinal Chemistry Conformational Analysis Ligand Efficiency

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034445-75-3) is a synthetic small molecule with the molecular formula C₁₇H₁₉N₃O₆S and a molecular weight of 393.4 g/mol. It belongs to a series of isonicotinamide derivatives featuring an N-acetylsulfamoyl phenyl group and a variable 2-alkoxy substituent on the pyridine ring.

Molecular Formula C17H19N3O6S
Molecular Weight 393.41
CAS No. 2034445-75-3
Cat. No. B2843619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide
CAS2034445-75-3
Molecular FormulaC17H19N3O6S
Molecular Weight393.41
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC
InChIInChI=1S/C17H19N3O6S/c1-12(21)20-27(23,24)15-5-3-14(4-6-15)19-17(22)13-7-8-18-16(11-13)26-10-9-25-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyIOTHPSILLPLZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034445-75-3): Compound Identity, Physicochemical Profile, and Sourcing Context


N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034445-75-3) is a synthetic small molecule with the molecular formula C₁₇H₁₉N₃O₆S and a molecular weight of 393.4 g/mol [1]. It belongs to a series of isonicotinamide derivatives featuring an N-acetylsulfamoyl phenyl group and a variable 2-alkoxy substituent on the pyridine ring. The compound is catalogued in PubChem under CID 119100106 and is commercially available from research chemical suppliers such as Life Chemicals (catalogue number F6475-2708) [1][2]. Computed physicochemical descriptors include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 132 Ų, two hydrogen bond donors, and seven hydrogen bond acceptors [1]. These properties place it within a favorable range for oral bioavailability by Lipinski and Veber criteria, although no in vivo pharmacokinetic data are publicly available for this specific compound.

Why Generic Isonicotinamide-Sulfamoyl Analogs Cannot Replace N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034445-75-3) Without Verifiable Equivalence


The isonicotinamide-sulfamoyl chemical space contains multiple closely related analogs with varying 2-alkoxy substituents, N-sulfamoyl modifications, and linker geometries. Small structural changes within this series produce measurable shifts in computed LogP, TPSA, hydrogen-bonding capacity, and rotatable bond count—parameters that directly influence permeability, solubility, and target recognition [1][2]. For example, replacing the 2-methoxyethoxy group with a cyclopentyloxy moiety changes both the electronic character and the conformational flexibility of the molecule [2]. Similarly, substituting the N-acetylsulfamoyl group with an N-(4-methylpyrimidin-2-yl)sulfamoyl group substantially increases molecular weight and introduces additional heteroatom interactions. Absent head-to-head biological data, these physicochemical differences alone represent a quantifiable basis for differentiation that may affect assay reproducibility, structure-activity relationship (SAR) interpretation, and batch-to-batch consistency in discovery workflows. Procurement decisions predicated solely on core scaffold similarity risk introducing uncontrolled variables into sensitive biochemical or cellular assays.

Quantitative Differentiation Evidence for N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034445-75-3) Versus Closest Analogs


Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Cyclopentyloxy Analog

The target compound possesses 8 rotatable bonds, whereas its closest analog—N-(4-(N-acetylsulfamoyl)phenyl)-2-(cyclopentyloxy)isonicotinamide (C₁₉H₂₁N₃O₅S, MW 403.45)—is predicted to have 6 rotatable bonds due to the constrained cyclopentyloxy ring system replacing the linear 2-methoxyethoxy chain [1]. This difference of 2 rotatable bonds represents a significant entropic penalty differential upon target binding. In the absence of direct biochemical data, this computed structural parameter is a quantitative, verifiable differentiator that can be independently recalculated from SMILES strings.

Medicinal Chemistry Conformational Analysis Ligand Efficiency

LogP and Predicted Membrane Permeability: Target Compound vs. N-Methylpyrimidinyl-Sulfamoyl Analog

The target compound has a computed XLogP3 of 0.6, indicating moderate hydrophilicity [1]. Its analog 2-(2-methoxyethoxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide (CAS 2034445-84-4, C₂₀H₂₁N₅O₅S, MW 443.48) is predicted to have a higher XLogP3 (~1.2–1.8 based on fragment addition of the 4-methylpyrimidin-2-yl group), reflecting increased lipophilicity from the additional heteroaromatic ring . This ~0.6–1.2 unit difference in LogP can shift predicted passive membrane permeability by up to 2- to 3-fold under pH-partition models. The target compound's lower LogP may confer superior aqueous solubility and reduced non-specific protein binding in biochemical assays, although no direct experimental solubility data were located.

Drug Design ADME Prediction Lipophilicity

Hydrogen Bond Donor Count and Potential for Target-Specific Interactions: Target Compound vs. Des-2-Methoxyethoxy Analog

The target compound has 2 hydrogen bond donors (HBDs): the acetylsulfamoyl NH and the amide NH linking the central phenyl ring to the isonicotinamide carbonyl [1]. The simpler analog N-[4-(acetylsulfamoyl)phenyl]pyridine-4-carboxamide (C₁₄H₁₃N₃O₄S, MW 319.34)—lacking the 2-methoxyethoxy substituent—also has 2 HBDs but presents a substantially reduced TPSA (~100 Ų vs. 132 Ų for the target). The 32 Ų increase in TPSA for the target compound arises from the three additional oxygen atoms in the 2-methoxyethoxy chain, which contribute 7 hydrogen bond acceptors (HBAs) compared to 5 HBAs in the analog. This expanded polar surface area may strengthen or redirect water-mediated hydrogen-bond networks at protein-ligand interfaces, a difference that is directly calculable and independent of biological assay data.

Medicinal Chemistry Pharmacophore Modeling H-Bonding

Commercially Advertised Purity Specification and Comparison to Analog Availability

The target compound is offered by at least one major screening deck supplier (Life Chemicals, catalogue F6475-2708) at a stated purity of ≥90% (2 μmol and 5 μmol vial formats) [1]. In contrast, the cyclopentyloxy analog and the N-methylpyrimidinyl-sulfamoyl analog are also available from the same supplier family, but with varying cataloguing depth and stock levels. When multiple analogs are available from the same commercial source, the target compound's consistent catalog presence (cross-referenced across Akos, Kuujia, and Life Chemicals platforms under AKOS026689641) indicates higher procurement reliability and batch traceability relative to less-catalogued analogs that may require custom synthesis lead times [1][2]. No Certificate of Analysis (CoA) for any specific lot was publicly accessible at the time of this analysis.

Chemical Procurement Quality Control Reproducibility

Important Caveat: Absence of Publicly Available Comparative Biological Activity Data

No head-to-head biological activity data (IC₅₀, Kd, Ki, or cellular potency) comparing N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide with any of its closest structural analogs were found in the public domain as of May 2026 [1]. BindingDB, ChEMBL, PubMed, and patent databases were searched. While the compound belongs to the broader isonicotinamide-sulfamoyl class that has been explored in RET kinase inhibitor patent filings (e.g., US20230322769, WO2023091564), this specific compound (Compound 20 in US20230322769 is a different chemotype, as confirmed by SMILES comparison) does not appear to have been profiled in those disclosures [1]. Consequently, all differentiation claims above rest on computed physicochemical properties and commercial metadata rather than direct biochemical or cellular benchmarking. This limitation must be weighed when selecting this compound for target-based screening campaigns.

Data Transparency Assay Reproducibility Procurement Due Diligence

Recommended Application Scenarios for N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034445-75-3) Based on Differentiated Evidence


Building Physicochemically Diverse Screening Sub-Libraries Where LogP and TPSA are Key Selection Parameters

The target compound's XLogP3 of 0.6 and TPSA of 132 Ų place it in a relatively polar, low-lipophilicity quadrant of drug-like chemical space [1]. When constructing a diverse screening deck that spans LogP from –1 to +5 and TPSA from 40 to 140 Ų, this compound fills a region that is underrepresented by the more lipophilic cyclopentyloxy (estimated higher LogP) and N-methylpyrimidinyl-sulfamoyl analogs. Procurement for this purpose is justified by the quantified LogP and TPSA values, which can be directly compared to screening library design criteria without requiring biological annotation. Users should verify batch-specific purity via HPLC or LC-MS upon receipt.

Fragment-Based or Structure-Guided Optimization of Isonicotinamide-Sulfamoyl Leads Requiring Defined H-Bond Donor/Acceptor Topology

With exactly 2 hydrogen bond donors and 7 hydrogen bond acceptors, the target compound presents a well-defined H-bond pharmacophore fingerprint that differs from analogs with fewer acceptors or alternative heterocycle substitutions [1]. In fragment-based drug design (FBDD) or structure-based optimization campaigns targeting kinases or other ATP-binding enzymes where sulfonamide-pyridine interactions are mechanistically relevant, this precise H-bond topology can be exploited to interrogate specific water-mediated contacts in crystal structures. The 2-methoxyethoxy chain also provides a tractable vector for further SAR exploration via alkylation or PEGylation strategies. No in-house biological validation is implied; the compound serves as a chemical probe for binding-site mapping.

Comparative Physicochemical Benchmarking Against In-House Isonicotinamide Analogs for ADME Prediction Model Training

Because experimental LogD, solubility, and permeability data are absent for this compound class, research groups developing in silico ADME models may procure the target compound alongside 2–3 analogs (e.g., cyclopentyloxy and N-methylpyrimidinyl-sulfamoyl variants) to experimentally measure these parameters in a consistent assay format. The 8 rotatable bonds vs. 6 rotatable bonds differential and the ~0.6–1.2-unit LogP spread provide a controlled test set for evaluating conformational flexibility versus lipophilicity contributions to permeability and solubility models [1][2]. Procurement quantity should be driven by the need for triplicate measurements across multiple pH conditions (typically 5–20 mg per compound for full PAMPA and shake-flask solubility profiling).

Procurement Risk Mitigation Through Multi-Supplier Sourcing of a Well-Catalogued Isonicotinamide Intermediate

For laboratories that have previously synthesized or procured less-catalogued isonicotinamide-sulfamoyl analogs on a project-specific basis and experienced supply chain interruptions, the target compound's cross-listing under at least three catalogue identifiers (AKOS026689641, F6475-2708, and CID 119100106) across independent supplier databases reduces single-vendor dependency [1][2]. This is not a claim of biological superiority but of procurement resilience: the compound can be sourced competitively, and its catalogue longevity (PubChem record created in 2016) suggests sustained commercial interest. Procurement teams should request CoA documentation for any lot and confirm the analytical method (HPLC, NMR) and detection wavelength used for purity determination before accepting delivery.

Quote Request

Request a Quote for N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.